molecular formula C17H21N3O2 B8551935 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

Cat. No.: B8551935
M. Wt: 299.37 g/mol
InChI Key: GMLZADMUGMMTCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include pyrazole derivatives, isoquinoline derivatives, and various alkylating agents. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions for higher yields, using continuous flow reactors, and implementing purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, the compound may be studied for its potential biological activity. Isoquinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine

In medicine, the compound may be investigated for its potential therapeutic applications. Isoquinoline derivatives have been explored as potential drug candidates for various diseases, including neurological disorders and cardiovascular diseases.

Industry

In the industrial sector, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one include other isoquinoline derivatives, such as:

  • 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one
  • 7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one
  • 5-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-1(2H)-one

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both pyrazole and isoquinoline moieties. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

8-methyl-5-(1-methylpyrazol-4-yl)-7-propan-2-yloxy-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C17H21N3O2/c1-10(2)22-15-7-14(12-8-19-20(4)9-12)13-5-6-18-17(21)16(13)11(15)3/h7-10H,5-6H2,1-4H3,(H,18,21)

InChI Key

GMLZADMUGMMTCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1C(=O)NCC2)C3=CN(N=C3)C)OC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-7-(propan-2-yloxy)isoquinolin-1(2H)-one (108i, 0.14 g, 0.47 mmol) and 10% Pd/C (0.3 g) in EtOH (20 mL) was hydrogenated under H2 (1.6 MPa) at 80° C. for 48 hours in a 50 mL autoclave. The reaction mixture was filtered and the solids were washed with EtOH (2×10 mL). The filtrate was concentrated under vacuum to give 8-methyl-5-(1-methyl-1H-pyrazol-4-yl)-7-(propan-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one (108j, 0.11 g, 78.7%) as a white solid.
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

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